molecular formula C20H26N2O2S B2827065 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1396848-71-7

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2827065
CAS No.: 1396848-71-7
M. Wt: 358.5
InChI Key: JPEVAYKIMJUEJW-UHFFFAOYSA-N
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Description

The compound 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one represents a strategically designed hybrid molecule for advanced neuropharmacological research. Its structure incorporates a piperazine core, a motif consistently identified as a privileged scaffold in medicinal chemistry due to its demonstrated ability to interact with multiple central nervous system (CNS) targets with high affinity and selectivity . The specific integration of the 2-(thiophen-2-yl)hydroxyethyl fragment is of particular scientific interest, as thiophene-containing derivatives have been extensively explored in the development of novel therapeutic agents, establishing the relevance of this heterocycle in drug discovery . Piperazine-based compounds have shown significant promise in preclinical investigations for a range of psychiatric and neurological conditions . Structurally analogous compounds featuring the piperazine scaffold have been reported to exhibit robust antioxidant, anxiolytic-like, and antidepressant-like activities in behavioral models . The serotonergic pathway, specifically 5-HT1A receptor binding, has been implicated as a key mechanism for the anxiolytic effects observed with similar molecules, while complex interactions with noradrenergic and dopaminergic systems may underpin antidepressant-like outcomes . Furthermore, research into atypical dopamine transporter (DAT) inhibitors based on the piperazine structure suggests potential applications in psychostimulant use disorders, as these compounds can modulate dopaminergic neurotransmission without exhibiting stimulant properties themselves . This compound is intended for use in hit-to-lead optimization studies, receptor binding assays, and mechanistic studies in early-stage CNS drug discovery. It serves as a valuable chemical tool for investigating new therapeutic pathways for disorders involving monoaminergic system dysfunction. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c23-18(19-9-5-15-25-19)16-21-11-13-22(14-12-21)20(24)10-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,15,18,23H,4,8,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEVAYKIMJUEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Insights

Hydroxyethyl-Thiophene: Unique to the target compound, this group introduces both hydrogen-bonding capacity (via -OH) and π-π interactions (via thiophene), which are absent in analogs like MK38 .

Heterocyclic Variations: Thiophene vs.

Synthetic Efficiency :

  • Yields vary significantly, with NaBH₄ reductions (e.g., 8d at 93.4%) outperforming hydrogenation (MK70 at 35%) .
  • The target compound’s synthesis likely requires careful optimization due to the steric hindrance of the hydroxyethyl-thiophene group.

Pharmacological Implications (Inferred)

  • Hydroxyethyl-Thiophene : May improve blood-brain barrier penetration due to balanced lipophilicity and polarity.
  • CF₃ and NO₂ Groups: Could enhance binding to targets like serotonin or dopamine receptors, as seen in other arylpiperazines .
  • Pyrazole and Furan : These groups may confer selectivity toward enzymes like kinases or phosphodiesterases .

Q & A

Q. What is the recommended synthetic route for 1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one, and what critical parameters influence yield?

Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the piperazine core. Key steps include:

Coupling Reactions : Thiophene-2-yl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Hydroxyethylation : The 2-hydroxyethyl moiety is added using epoxide ring-opening or reductive amination under controlled pH and temperature .

Ketone Formation : Friedel-Crafts acylation or oxidation of secondary alcohols may be used for the butan-1-one moiety, requiring anhydrous conditions .

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps .
  • Temperature : Exothermic reactions (e.g., acylations) require cooling to prevent side-product formation .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but necessitate inert atmospheres .

Table 1 : Representative Reaction Conditions and Yields from Analogous Syntheses

StepReagents/ConditionsYield RangeReference
Thiophene CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C60-75%
Hydroxyethyl AdditionNaBH₄, EtOH, RT70-85%
Ketone FormationAlCl₃, CH₂Cl₂, 0°C50-65%

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and thiophene aromatic signals (δ 6.8–7.4 ppm). Hydroxy groups may appear as broad singlets .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and butanone regions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion for C₂₁H₂₅N₂O₂S) .
  • X-ray Crystallography : Determines bond angles and stereochemistry, critical for understanding receptor interactions .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., receptor affinity vs. functional antagonism) be resolved?

Methodological Answer:

  • Dose-Response Studies : Perform EC₅₀/IC₅₀ assays across multiple concentrations to distinguish partial agonism from antagonism .
  • Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to quantify affinity independently of functional effects .
  • Purity Verification : Contaminants (e.g., unreacted intermediates) may artifactually modulate activity. Validate via HPLC (≥95% purity) .

Q. What computational strategies are effective for modeling the compound’s interaction with serotonin or dopamine receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites. Focus on piperazine-thiophene interactions with conserved aromatic residues (e.g., Trp in 5-HT₂A) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds between the hydroxyethyl group and Asp3.32 .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing thiophene with furan) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • Substituent Modifications :
    • Thiophene Replacement : Test furan or pyrrole analogs to modulate logP and blood-brain barrier penetration .
    • Hydroxy Group Derivatization : Acetylation or methylation may improve metabolic stability .
  • In Vitro ADME Profiling :
    • CYP450 Inhibition : Use liver microsomes to assess metabolic liability .
    • Plasma Protein Binding : Equilibrium dialysis to quantify free fraction .

Table 2 : SAR Data from Analogous Compounds

ModificationEffect on LogPReceptor Affinity (Ki, nM)Reference
Thiophene → Furan↓ 0.85-HT₂A: 12 → 45
Hydroxy → Methoxy↑ 0.3D₂: 8 → 15

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
  • Catalyst Recovery : Immobilize palladium catalysts on silica to reduce heavy metal waste .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and minimize by-products .

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